

Application Notes and Protocols for In Vivo Mouse Studies with Butabindide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butabindide is a potent and selective inhibitor of tripeptidyl peptidase II (TPP2), a serine protease responsible for the inactivation of the neuropeptide cholecystokinin-8 (CCK-8).[1] By inhibiting TPP2, **butabindide** effectively increases the bioavailability of CCK-8, a key regulator of satiety and food intake. These application notes provide a detailed overview of the dosage and administration of **butabindide** for in vivo studies in mice, based on available literature. The protocols outlined below are intended to serve as a guide for researchers designing experiments to investigate the physiological effects of **butabindide**.

Data Presentation

The following table summarizes the reported effective doses of **butabindide** in mice from in vivo studies.



Parameter	Dosage	Administrat ion Route	Mouse Model	Effect	Reference
TPP2 Inhibition (Liver)	1.1 mg/kg	Intravenous (i.v.)	Not Specified	ID50	[1][2]
TPP2 Inhibition (Brain)	6.8 mg/kg	Intravenous (i.v.)	Not Specified	ID50	[1][2]
Food Intake Reduction	10 mg/kg	Intravenous (i.v.)	Starved Mice	Significant satiating effect	[3][4]

Experimental Protocols

Protocol 1: Determination of TPP2 Inhibition in Liver and Brain

This protocol is designed to assess the in vivo efficacy of **butabindide** in inhibiting its target enzyme, TPP2, in different tissues.

Materials:

- Butabindide oxalate (crystalline solid)
- Vehicle for dissolution (e.g., sterile Dimethylformamide (DMF) and Phosphate Buffered Saline (PBS), pH 7.2)
- Male CD-1 or C57BL/6 mice (8-10 weeks old)
- Standard laboratory equipment for intravenous injections
- Tissue homogenization buffer and equipment
- Fluorogenic TPP2 substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin)
- Fluorometer



Procedure:

- Preparation of Butabindide Solution:
 - Due to its limited aqueous solubility, butabindide oxalate should be prepared shortly before use.[1]
 - A stock solution can be prepared by dissolving butabindide oxalate in DMF to a concentration of 1.6 mg/ml.[1]
 - For intravenous administration, the stock solution should be further diluted in sterile PBS (pH 7.2). A common practice is to use a vehicle with a low percentage of DMF (e.g., 10%) to ensure solubility while minimizing toxicity. The final concentration should be adjusted to deliver the desired dose in an appropriate injection volume (typically 5-10 ml/kg body weight).
 - Note: The final solution should be clear and free of precipitation. It is recommended to perform a small-scale solubility test with the chosen vehicle.
- Animal Dosing:
 - Mice are divided into treatment and vehicle control groups.
 - Administer butabindide or vehicle via a single bolus intravenous injection into the lateral tail vein. Doses ranging from 0.1 to 10 mg/kg can be used to generate a dose-response curve for ID50 determination.
- Tissue Collection and Preparation:
 - At a predetermined time point after injection (e.g., 30 minutes to 1 hour), euthanize the mice.
 - Perfuse the animals with cold saline to remove blood from the tissues.
 - Dissect the liver and brain, and immediately flash-freeze them in liquid nitrogen or proceed with homogenization.
 - Homogenize the tissues in a suitable buffer to prepare lysates for enzymatic assay.



- TPP2 Activity Assay:
 - Measure the TPP2 activity in the tissue lysates using a fluorogenic substrate.
 - The rate of fluorescence increase corresponds to the TPP2 activity.
 - Compare the TPP2 activity in the **butabindide**-treated groups to the vehicle-treated group to determine the percentage of inhibition.
 - Calculate the ID50 value, which is the dose of **butabindide** required to inhibit 50% of the TPP2 activity.

Protocol 2: Evaluation of Satiating Effects of Butabindide

This protocol is designed to assess the effect of **butabindide** on food intake in mice.

Materials:

- Butabindide oxalate
- Vehicle for dissolution (as described in Protocol 1)
- Male C57BL/6 mice (8-10 weeks old)
- Metabolic cages for individual housing and food intake monitoring
- Standard laboratory equipment for intravenous injections
- Standard rodent chow

Procedure:

- Animal Acclimation and Baseline Measurement:
 - Individually house the mice in metabolic cages and allow them to acclimate for several days.

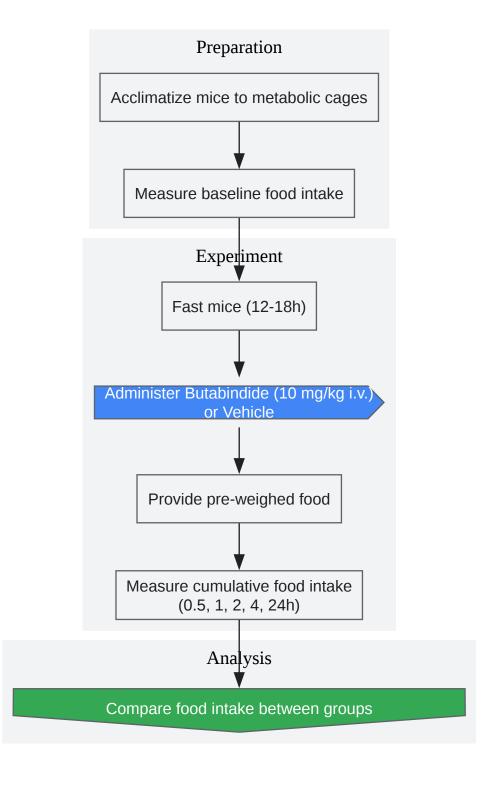


- Monitor daily food intake and body weight to establish a baseline.
- Fasting:
 - Prior to the experiment, fast the mice for a period of 12-18 hours with free access to water to ensure they are motivated to eat.
- · Dosing and Food Presentation:
 - At the end of the fasting period, administer butabindide (10 mg/kg) or vehicle via intravenous injection.
 - Immediately after the injection, provide a pre-weighed amount of standard chow to each mouse.
- Food Intake Measurement:
 - Measure the cumulative food intake at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) after the injection.
 - Calculate the food intake as the difference between the initial and remaining weight of the chow.
- Data Analysis:
 - Compare the food intake between the **butabindide**-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

Mandatory Visualization









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